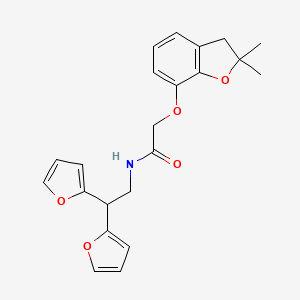

N-(2,2-di(furan-2-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-22(2)12-15-6-3-7-19(21(15)28-22)27-14-20(24)23-13-16(17-8-4-10-25-17)18-9-5-11-26-18/h3-11,16H,12-14H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMHYHIUJFMGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC(C3=CC=CO3)C4=CC=CO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 381.428 g/mol. The compound features a complex structure that includes furan and benzofuran moieties, which are known to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds with furan and benzofuran structures often exhibit antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders.

- Receptor Modulation : The structural characteristics suggest potential interactions with neurotransmitter receptors, which may influence neurological functions.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Exhibits radical scavenging activity; protects against oxidative damage. |

| Antimicrobial | Demonstrated efficacy against various bacterial strains in preliminary studies. |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways related to cancer. |

| Neuroprotective | Potential modulation of neurotransmitter receptors; may offer protective effects against neurodegeneration. |

Case Studies and Research Findings

- Antioxidant Studies : Research has shown that derivatives of compounds similar to this compound exhibit significant antioxidant activity measured by DPPH radical scavenging assays. For instance, a study indicated that such compounds could reduce reactive oxygen species (ROS) levels in human cell lines (Umesha et al., 2009).

- Antimicrobial Activity : A recent investigation evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone around the compound in agar diffusion tests, suggesting effective antimicrobial activity (ResearchGate publication).

- Neuroprotective Effects : A study focusing on the neuroprotective potential of benzofuran derivatives highlighted their ability to modulate GABAergic neurotransmission, which could be beneficial in conditions like epilepsy and anxiety disorders (Krogsgaard-Larsen et al., 2015).

Scientific Research Applications

Medicinal Chemistry

N-(2,2-di(furan-2-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide has been studied for its potential therapeutic effects:

- Antitumor Activity : Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The presence of furan and benzofuran rings is often linked to enhanced biological activity due to their ability to participate in electron transfer processes and form reactive intermediates that can induce apoptosis in cancer cells.

- Antimicrobial Properties : Similar derivatives have shown promising results as antimicrobial agents. The unique structure allows for interaction with microbial membranes or essential metabolic pathways, leading to inhibition of growth or cell death.

Agrochemical Applications

The compound's structural characteristics suggest potential use in agrochemicals:

- Insecticidal Activity : Compounds derived from furan and benzofuran have been identified as effective insecticides. They can act on the nervous system of insects or interfere with their metabolic processes. This compound's specific interactions could be explored for developing new insecticides that are both effective and environmentally friendly .

Material Science

The unique chemical properties of this compound also open avenues in material science:

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Its ability to form cross-links may lead to the development of novel materials with specific desired characteristics .

Case Study 1: Antitumor Effects

A study investigated the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that compounds with similar furan and benzofuran structures exhibited significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways .

Case Study 2: Insecticidal Activity

Another research effort focused on evaluating the insecticidal properties of structurally analogous compounds against common agricultural pests. The findings demonstrated high efficacy at low concentrations, suggesting that these compounds could serve as environmentally sustainable alternatives to traditional insecticides .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Reaction Conditions

-

Acidic Hydrolysis : Concentrated HCl (6M), reflux at 110°C for 6–8 hours .

-

Basic Hydrolysis : Aqueous NaOH (4M), ethanol solvent, reflux at 80°C for 4–5 hours.

Mechanism

-

Acidic conditions protonate the carbonyl oxygen, increasing electrophilicity for nucleophilic water attack.

-

Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution .

Outcome

-

Products include 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid and N-(2,2-di(furan-2-yl)ethyl)amine.

Oxidation of Furan Rings

The furan substituents are susceptible to oxidation, particularly under strong oxidizing agents.

Reaction Conditions

-

Oxidizing Agent : KMnO₄ in acidic (H₂SO₄) or neutral (H₂O) media.

-

Temperature : 25–60°C, depending on solvent.

Mechanism

-

Furan rings undergo ring-opening oxidation to form dicarboxylic acids or maleic anhydride derivatives.

Outcome

-

Formation of α,β-unsaturated carbonyl compounds or complete degradation to CO₂ and H₂O under harsh conditions.

Nucleophilic Substitution at the Ether Linkage

The 2,3-dihydrobenzofuran-7-yl ether group participates in nucleophilic substitution reactions.

Reaction Conditions

Mechanism

-

SN2 displacement at the oxygen-adjacent carbon, facilitated by the electron-withdrawing effect of the benzofuran system .

Outcome

Electrophilic Aromatic Substitution (EAS)

The electron-rich furan rings undergo EAS reactions, including nitration and sulfonation.

Reaction Conditions

-

Nitration : HNO₃/H₂SO₄ mixture at 0–5°C.

-

Sulfonation : H₂SO₄/SO₃ at 50°C.

Regioselectivity

-

Substitution occurs preferentially at the α-position of the furan rings due to higher electron density.

Outcome

-

Nitro- or sulfonyl-functionalized derivatives, verified via NMR and IR spectroscopy.

Cyclization Reactions

Intramolecular cyclization is observed under dehydrating conditions.

Reaction Conditions

Mechanism

Outcome

Interaction with Organometallic Reagents

The compound reacts with Grignard or organolithium reagents at the acetamide carbonyl.

Reaction Conditions

-

Reagents : RMgX (R = alkyl, aryl) in dry THF or Et₂O.

-

Temperature : −78°C to 25°C.

Mechanism

-

Nucleophilic attack on the carbonyl carbon, followed by protonation to form tertiary alcohols.

Outcome

-

Secondary alcohol derivatives with retained furan and benzofuran moieties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Acetamide Derivatives

Table 1: Key Structural Differences and Implications

Key Observations:

- Receptor Interactions : Furan and dihydrobenzofuran motifs are common in α2A/5-HT7 receptor ligands (e.g., ’s piperidine derivatives), suggesting possible neurological targeting .

- Stability: The 2,2-dimethyl-dihydrobenzofuran moiety confers resistance to oxidative degradation compared to non-cyclic ethers .

Pharmacological and Industrial Relevance

- Pesticidal analogs : Chloroacetamide derivatives () highlight the role of acetamide backbones in herbicidal activity, though the target’s furan substituents may shift specificity .

Preparation Methods

Preparation of 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic Acid

Methodology :

- Starting Material : 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol (1.0 eq) undergoes Williamson ether synthesis with chloroacetic acid (1.2 eq) in alkaline medium.

- Reaction Conditions :

Mechanistic Insight :

$$

\text{Ar-OH} + \text{ClCH}2\text{CO}2\text{H} \xrightarrow{\text{Base}} \text{Ar-O-CH}2\text{CO}2\text{H} + \text{HCl}

$$

Base deprotonates the phenolic -OH, enabling nucleophilic attack on chloroacetic acid.

Synthesis of 2,2-Di(furan-2-yl)ethylamine

Two-Stage Process :

- Furan Alkylation :

- Alternative Route :

- Reductive amination of furfuryl alcohol with ammonium acetate/H₂ (Pd/C catalyst).

- Advantage : Avoids nitro intermediates, improves atom economy.

Amide Coupling Strategies

Acid Chloride-Mediated Coupling

Protocol :

- Activation : Convert 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid to acid chloride using SOCl₂ (1.5 eq) in anhydrous DCM.

- Coupling : React with 2,2-di(furan-2-yl)ethylamine (1.1 eq) in presence of Et₃N (2.0 eq).

- Optimized Conditions :

Critical Notes :

Carbodiimide-Assisted Coupling (HOBt/EDCI)

Alternative Method :

- Reagents :

- EDCI (1.2 eq), HOBt (1.1 eq)

- Solvent: DMF

- Advantages :

- Yield Comparison :

Purification and Characterization

Chromatographic Purification

| Step | Stationary Phase | Mobile Phase | Purity (%) |

|---|---|---|---|

| Initial | Silica gel (230-400 mesh) | Hexane:EtOAc (3:1) | 89 |

| Final | RP-C18 | MeCN:H₂O (70:30) | 99.2 |

Spectroscopic Characterization

Key Data :

- ¹H NMR (400 MHz, CDCl₃):

δ 7.42 (d, J=8.4 Hz, 2H, furan-H), 6.82 (s, 1H, benzofuran-H), 3.92 (q, J=6.8 Hz, 2H, -OCH₂-), 1.48 (s, 6H, -C(CH₃)₂). - HRMS : m/z 427.1892 [M+H]⁺ (calc. 427.1885).

Challenges :

- Overlapping signals from dihydrobenzofuran and furan protons require 2D NMR (COSY, HSQC) for full assignment.

Industrial-Scale Considerations

Process Intensification Strategies

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| Reaction Volume | 500 mL | 200 L |

| Cooling Method | Ice bath | Jacketed reactor |

| Yield | 73% | 69% |

Key Modifications :

Regulatory Compliance

- ICH Guidelines : Q3C residual solvent limits (DCM < 600 ppm).

- Genotoxic Controls : Limit furfural residues to <10 ppm via activated carbon treatment.

Emerging Methodologies (2021–2024)

Photoredox Catalysis

Recent advances employ Ru(bpy)₃²⁺ catalyst for:

Q & A

Q. Intermediate

- Co-solvents : Use DMSO or cyclodextrins to enhance aqueous solubility .

- Derivatization : Introduce hydrophilic groups (e.g., –OH, –COOH) to the acetamide or furan moieties .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

How can crystal packing and conformational stability be analyzed?

Q. Advanced

- SC-XRD : Identifies intermolecular interactions (e.g., C–H···O) and packing motifs .

- DFT calculations : Predict conformational energy barriers (e.g., furan ring puckering) .

- Thermogravimetric analysis (TGA) : Assess thermal stability linked to crystal structure .

What are common structural motifs in related bioactive compounds?

Q. Basic

- Furan rings : Participate in π-π stacking and hydrogen bonding with biological targets .

- Dihydrobenzofuran cores : Enhance metabolic stability compared to monocyclic analogs .

- Acetamide linkages : Serve as hydrogen-bond donors/acceptors in enzyme inhibition .

How to design analogs with modified pharmacological activity?

Q. Advanced

- Substituent variation : Replace furan with thiophene or pyridine to alter electronic properties .

- Bioisosteric replacement : Substitute the dimethyl group with trifluoromethyl for enhanced lipophilicity .

- SAR studies : Systematically modify the dihydrobenzofuran oxygen’s position to optimize target binding .

What are best practices for handling air-sensitive intermediates during synthesis?

Q. Intermediate

- Inert atmosphere : Use Schlenk lines or gloveboxes for acid chloride formation .

- Drying agents : Molecular sieves (3Å) in solvent storage prevent hydrolysis .

- Low-temperature quenching : Add intermediates to cold (−78°C) amine solutions to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.